N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of Mycobacterium tuberculosis . The specific interactions and changes caused by N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide remain to be elucidated.
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The specific effects of this compound at the molecular and cellular level remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with pyridine-4-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium ethoxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of this compound derivatives.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)pyridine-4-carboxamide
- N-(6-methoxybenzo[d]thiazol-2-yl)pyridine-4-carboxamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)pyridine-4-carboxamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-11-3-4-12-13(9-11)21-15(17-12)18-14(19)10-5-7-16-8-6-10/h3-9H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBBWDJKISWWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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